molecular formula C10H17N3O2 B3283977 (R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate CAS No. 777051-62-4

(R)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Cat. No.: B3283977
CAS No.: 777051-62-4
M. Wt: 211.26 g/mol
InChI Key: XQFREXXPLPDFGA-MRVPVSSYSA-N
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Description

®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is a chiral compound that contains an imidazole ring, which is a five-membered heterocyclic structure with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl acrylate and an appropriate imidazole derivative.

    Reaction Conditions: The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium tert-butoxide.

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the imidazole ring can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors involving imidazole moieties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and receptor binding.

    Imidazole: A simple heterocyclic compound with a similar structure, used in various chemical reactions and as a building block in synthesis.

    Omeprazole: A pharmaceutical compound containing an imidazole ring, used as a proton pump inhibitor.

Uniqueness

®-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate is unique due to its chiral nature and the presence of a tert-butyl ester group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the development of chiral drugs and other specialized applications.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFREXXPLPDFGA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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